Sertaconazole
Overview
Description
Sertaconazole is a topical antifungal drug used in treating athlete’s foot infection that occurs between the toes. It is used for adults and children of age 12 or above . It is an imidazole/triazole type antifungal agent and a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase .
Synthesis Analysis
The synthesis of Sertaconazole involves several steps, including the use of 1- (2 of 0.2mol its feature comprises:, the 4-dichlorobenzene)-also [b] thiophene, 12g sodium hydroxide, the 16ml 50% tetrabutylammonium chloride aqueous solution .Molecular Structure Analysis
Sertaconazole has a molecular formula of C20H15Cl3N2OS and a molecular weight of 437.76 . The active principal structure of Sertaconazole has an asymmetric carbon, which makes this molecule chiral .Chemical Reactions Analysis
Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Chiral separation of Sertaconazole was explained by hydrogen bondings and π-π interactions .Physical And Chemical Properties Analysis
Sertaconazole nitrate is a third-generation synthetic broad-spectrum, benzothiophene imidazole antifungal agent . It is practically insoluble in water, soluble in methanol, sparingly soluble in alcohol, and in methylene chloride .Scientific Research Applications
Antifungal Efficacy
Sertaconazole, a new antifungal agent, has been shown to be effective in treating cutaneous dermatophytosis. A study comparing sertaconazole with miconazole cream found a significant decrease in symptom scores favoring sertaconazole, with a higher rate of complete clinical cure in the sertaconazole group (Sharma et al., 2011). Another study emphasized its broad-spectrum antifungal activity, effectiveness against dermatophytes, yeasts, and opportunistic filamentous fungi, and its potential utility in treating fungal infections resistant to other azoles (Croxtall & Plosker, 2009).
Application in Nail Treatments
Sertaconazole has been evaluated for nail penetration in a patch formulation for treating onychodystrophy and onychomycosis. In a study, sertaconazole-treated nail samples showed concentrations well above the minimum inhibitory concentrations for relevant fungi, with no systemic absorption detected, suggesting potential effectiveness in nail fungal infections (Susilo et al., 2006).
Topical Treatment of Superficial Candidiasis
Sertaconazole's efficacy extends to the treatment of superficial candidiasis. It inhibits ergosterol biosynthesis, disrupting fungal cell walls, and at higher concentrations, it binds to nonsterol lipids in fungal cell walls, leading to cell lysis. It has shown fungistatic and fungicidal activities in dose-dependent manners and possesses antimicrobial activity against various pathogens including yeasts and dermatophyte fungi (Carrillo-Muñoz et al., 2013).
Comparative Efficacy in Dermatophytoses
A pilot study compared the efficacy and safety of sertaconazole with terbinafine and luliconazole in patients with dermatophytoses. Sertaconazole showed better relief in signs and symptoms during the study and follow-up period, with no recurrence of disease, highlighting its potential as a superior treatment option (Jerajani et al., 2013).
Novel Delivery Systems
Research into novel delivery systems for sertaconazole has been explored. For instance, sertaconazole-loaded cubosomes aimed at targeting the infected cornea showed promising mucoadhesive behavior and enhanced permeability, indicating potential applications in treating fungal keratitis (Younes et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99592-39-9 (Nitrate) | |
Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048551 | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 6.37e-03 g/L | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Sertaconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sertaconazole | |
CAS RN |
99592-32-2 | |
Record name | Sertaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99592-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SERTACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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